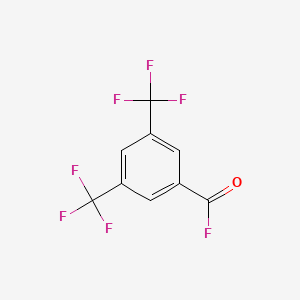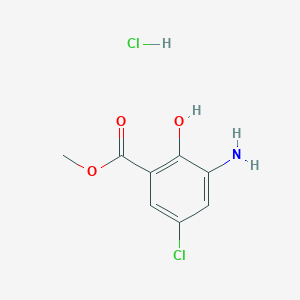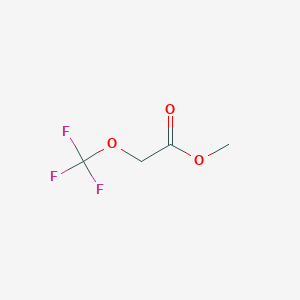
3,5-Bis(trifluoromethyl)benzoyl fluoride, 99%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Bis(trifluoromethyl)benzoyl fluoride (3,5-BTB) is an organic compound with the chemical formula C7H3F6O2. It is a colorless, volatile liquid that has a wide range of applications and is used in many fields such as organic synthesis, pharmaceuticals, and biochemistry. 3,5-BTB is also known as trifluoromethylbenzoyl fluoride and trifluoromethylbenzene difluoride. It is a highly reactive compound that has been used in many scientific research applications due to its unique properties and reactivity.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 3,5-Bis(trifluoromethyl)benzoyl fluoride involves the reaction of 3,5-Bis(trifluoromethyl)benzoic acid with thionyl fluoride.
Starting Materials
3,5-Bis(trifluoromethyl)benzoic acid, Thionyl fluoride
Reaction
To a solution of 3,5-Bis(trifluoromethyl)benzoic acid in anhydrous dichloromethane, add thionyl fluoride dropwise at room temperature., Stir the reaction mixture for 24 hours at room temperature., Remove the solvent under reduced pressure and purify the product by column chromatography using hexane/ethyl acetate as the eluent., The resulting product is 3,5-Bis(trifluoromethyl)benzoyl fluoride with a purity of 99%.
Wissenschaftliche Forschungsanwendungen
3,5-BTB is used in many scientific research applications due to its unique reactivity and properties. It has been used for the synthesis of various compounds, such as organofluorines, fluorinated heterocycles, and fluorinated polymers. It has also been used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and anticoagulants. It has also been used in the synthesis of biochemicals, such as enzymes, antibodies, and proteins.
Wirkmechanismus
3,5-BTB acts as a fluorine source in many organic reactions. It can undergo a variety of reactions, such as nucleophilic substitution, electrophilic substitution, and radical substitution. It can also be used in the synthesis of fluorinated compounds, such as organofluorines, fluorinated heterocycles, and fluorinated polymers.
Biochemische Und Physiologische Effekte
3,5-BTB has been studied for its biochemical and physiological effects. Studies have shown that it can inhibit the activity of enzymes, such as cytochrome P450, and can also inhibit the growth of bacteria. It has also been shown to have an effect on the immune system, as it can modulate the production of cytokines and other inflammatory mediators.
Vorteile Und Einschränkungen Für Laborexperimente
3,5-BTB has several advantages and limitations for use in laboratory experiments. One of the main advantages is that it is a highly reactive compound, which makes it useful for many organic synthesis reactions. It is also a relatively inexpensive compound, which makes it cost-effective for many laboratory experiments. However, it is also a volatile compound, which can make it difficult to handle and store. Additionally, it is a highly toxic compound, which can pose a risk to those working with it.
Zukünftige Richtungen
There are many potential future directions for research on 3,5-BTB. One potential area of research is the development of new methods for synthesizing 3,5-BTB and other related compounds. Additionally, further research could be conducted on the biochemical and physiological effects of 3,5-BTB, as well as its potential therapeutic applications. Additionally, research could be conducted on the mechanisms of action of 3,5-BTB and its potential uses in the synthesis of pharmaceuticals and biochemicals. Finally, research could be conducted on the safety and toxicity of 3,5-BTB and its potential uses in laboratory experiments.
Eigenschaften
IUPAC Name |
3,5-bis(trifluoromethyl)benzoyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F7O/c10-7(17)4-1-5(8(11,12)13)3-6(2-4)9(14,15)16/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHFLVWEZXAEKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-bis(trifluoromethyl)benzoyl Fluoride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N1,N2-Bis[4-(trifluoromethoxy)phenyl]-1,2-hydrazine dicarboxamide](/img/structure/B6350379.png)



